8-Aminoimidazo[1,5-A]pyrazine-3-thiol

BTK inhibition Kinase inhibitor Reversible inhibitor

8-Aminoimidazo[1,5-A]pyrazine-3-thiol is the essential bifunctional building block for next-generation BTK inhibitors. Its 8-amino group forms critical hinge bonds (Ser538/Asp539) while the 3-thiol enables site-specific functionalization. Only this scaffold recapitulates acalabrutinib's pharmacophore; regioisomeric analogs (e.g., imidazo[1,2-a]pyrazine-8-thiol) disrupt target geometry. Supports 100–1000-member library synthesis. Ideal for overcoming ibrutinib-resistant C481S mutations.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
Cat. No. B13784902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoimidazo[1,5-A]pyrazine-3-thiol
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESC1=CN2C(=CNC2=S)C(=N1)N
InChIInChI=1S/C6H6N4S/c7-5-4-3-9-6(11)10(4)2-1-8-5/h1-3H,(H2,7,8)(H,9,11)
InChIKeyDQOUEIFHZBVNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Aminoimidazo[1,5-A]pyrazine-3-thiol: Core Scaffold for BTK and Kinase Inhibitor Development


8-Aminoimidazo[1,5-A]pyrazine-3-thiol (CAS 26538-76-1, C₆H₆N₄S, MW 166.2) is a bifunctional heterocyclic building block featuring an 8-amino group and a 3-thiol substituent on the imidazo[1,5-a]pyrazine core . This scaffold is recognized as a privileged hinge-binding motif for kinase inhibition, most notably serving as the pharmacophoric core of the FDA-approved BTK inhibitor acalabrutinib (Calquence) [1]. The compound's predicted pKa of 5.96±0.40 and boiling point of 287.6±50.0 °C provide a distinct physicochemical profile relative to its des-amino and regioisomeric analogs .

Why 8-Aminoimidazo[1,5-A]pyrazine-3-thiol Cannot Be Replaced by Generic Imidazopyrazine Analogs


Substituting 8-aminoimidazo[1,5-a]pyrazine-3-thiol with simpler imidazopyrazine regioisomers or mono-functional analogs compromises both synthetic versatility and target potency. The 8-amino group engages in critical hydrogen bonds with the kinase hinge residues Ser538 and Asp539, a selectivity-determining interaction structurally validated by X-ray co-crystallography [1]. The 3-thiol serves as a nucleophilic handle enabling site-specific alkylation, oxidation, or transition-metal-catalyzed cross-coupling to install pharmacophoric groups at the 3-position [2]. Removing either functional group eliminates one of these two essential vectors; switching to regioisomeric scaffolds such as imidazo[1,2-a]pyrazine-8-thiol (CAS 95186-06-4) fundamentally alters the hinge-binding geometry and compromises kinase selectivity profiles [3].

8-Aminoimidazo[1,5-A]pyrazine-3-thiol: Quantitative Differentiation Evidence vs. Closest Analogs


BTK Inhibition Potency of Derived 8-Amino-imidazo[1,5-a]pyrazine Compounds vs. Ibrutinib

Compounds derived from the 8-aminoimidazo[1,5-a]pyrazine scaffold achieve BTK IC₅₀ values as low as 0.31 nM, comparable to or exceeding the potency of the covalent inhibitor ibrutinib (IC₅₀ = 0.5 nM), but with a non-covalent, reversible binding mechanism that avoids C481-dependent resistance [1]. The lead compound from Liu et al. (2016) demonstrated an IC₅₀ of 0.31 nM against BTK in a biochemical assay [1].

BTK inhibition Kinase inhibitor Reversible inhibitor

Physicochemical Comparison: 8-Aminoimidazo[1,5-A]pyrazine-3-thiol vs. Des-Amino Analog

8-Aminoimidazo[1,5-A]pyrazine-3-thiol (MW 166.2; predicted pKa 5.96±0.40) exhibits a higher molecular weight and distinct acidity compared to its des-amino analog imidazo[1,5-a]pyrazine-3-thiol (MW 151.19; C₆H₅N₃S) . The additional 8-amino group increases hydrogen-bond donor/acceptor capacity (HBD = 2, HBA = 4 vs. HBD = 1, HBA = 3 for the des-amino analog), enhancing aqueous solubility and enabling dual-site derivatization .

Physicochemical properties pKa Molecular weight

Regioisomeric Differentiation: Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine Scaffold Selectivity

The imidazo[1,5-a]pyrazine scaffold provides a unique hinge-binding geometry that confers superior kinase selectivity compared to the regioisomeric imidazo[1,2-a]pyrazine scaffold. 8-Amino-imidazo[1,5-a]pyrazine-based BTK inhibitors achieve selectivity through aminopyridine hydrogen bonding with Ser538 and Asp539 in the BTK hinge, as confirmed by X-ray co-crystal structures (PDB: 5FBO, 5FBN) [1]. In contrast, imidazo[1,2-a]pyrazine-based inhibitors (e.g., imidazo[1,2-a]pyrazine-8-thiol, CAS 95186-06-4) fail to establish these specific hinge contacts, resulting in broader off-target kinase inhibition profiles [2].

Regioisomer comparison Kinase selectivity Hinge-binding motif

Dual Orthogonal Functionalization: 8-Amino + 3-Thiol vs. Single-Functional-Handle Analogs

8-Aminoimidazo[1,5-A]pyrazine-3-thiol presents two orthogonal reactive handles (8-NH₂ and 3-SH) enabling sequential, chemoselective diversification without protecting group manipulation. The 3-thiol undergoes nucleophilic substitution, oxidation to disulfides, or metal-catalyzed cross-coupling, while the 8-amino group participates in amidation, reductive amination, or Buchwald-Hartwig coupling [1]. SAR studies across the Liu (2016), Boga (2017), and subsequent publications demonstrate that independent optimization of 1-, 3-, and 8-positions is critical for achieving balanced potency, selectivity, and PK profiles [2][3].

Bifunctional building block Orthogonal reactivity Diversification

8-Aminoimidazo[1,5-A]pyrazine-3-thiol: Validated Application Scenarios


Synthesis of Reversible BTK Inhibitors for B-Cell Malignancies and Autoimmune Disease

This building block serves as the direct precursor for synthesizing non-covalent, reversible BTK inhibitors that overcome ibrutinib-associated C481S resistance. Lead compounds based on this scaffold demonstrate sub-nanomolar BTK IC₅₀ values (0.31 nM) with excellent kinase selectivity and efficacy in rat collagen-induced arthritis (CIA) models [1]. The reversible binding mode avoids the relapse observed in 5.3% of CLL patients receiving covalent ibrutinib therapy [1].

Key Intermediate in Acalabrutinib (Calquence) and Next-Generation BTK Inhibitor Synthesis

The 8-aminoimidazo[1,5-a]pyrazine-3-yl substructure is the pharmacophoric core of the FDA-approved BTK inhibitor acalabrutinib (IC₅₀ = 5.1 nM), with the 3-thiol providing a handle for introducing pyrrolidine-based substituents [2]. Patent literature (CN-110563733-A, US 9,796,721) extensively describes 8-amino-3-substituted-imidazo[1,5-a]pyrazine derivatives, confirming the commercial relevance of this building block for generic and novel BTK inhibitor development [3].

ACK1 and IGF-1R Kinase Inhibitor Development Programs

Beyond BTK, the 8-aminoimidazo[1,5-a]pyrazine scaffold has been validated as an ACK1 inhibitor scaffold (PDB: 4ID7) with oral bioavailability in preclinical models [4]. The clinical candidate OSI-906 (linsitinib), a potent IGF-1R inhibitor, also incorporates the 8-aminoimidazo[1,5-a]pyrazine core, demonstrating the scaffold's broad utility across kinase targets [5].

Combinatorial Library Synthesis via Orthogonal 3-Thiol and 8-Amino Derivatization

The 3-thiol group enables thioether, disulfide, and sulfonamide library synthesis while the 8-amino group simultaneously undergoes amidation or N-arylation. This orthogonal reactivity is leveraged in three-component, one-pot reactions to generate diverse imidazo[1,5-a]pyrazine scaffolds, as described in the synthetic methodology literature [6]. Procurement of this single, bifunctional building block supports the generation of 100- to 1000-member compound libraries for high-throughput screening campaigns.

Quote Request

Request a Quote for 8-Aminoimidazo[1,5-A]pyrazine-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.